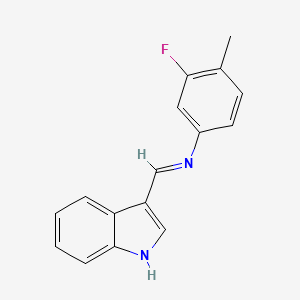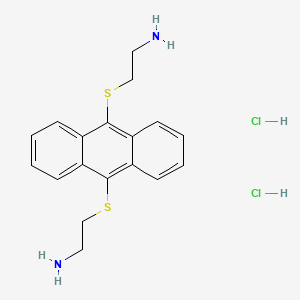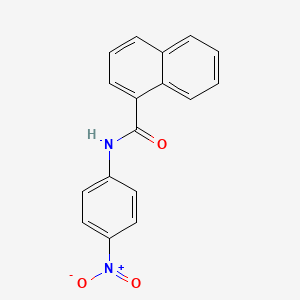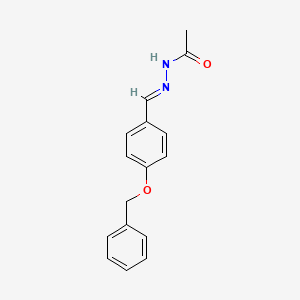![molecular formula C25H22N4O B15080379 3-(biphenyl-4-yl)-N'-[(E)-(4-ethylphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B15080379.png)
3-(biphenyl-4-yl)-N'-[(E)-(4-ethylphenyl)methylidene]-1H-pyrazole-5-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1,1’-BIPHENYL)-4-YL-N’-(4-ETHYLBENZYLIDENE)-1H-PYRAZOLE-5-CARBOHYDRAZIDE is a complex organic compound that has garnered interest due to its unique structural properties and potential applications in various fields such as chemistry, biology, and medicine. This compound features a biphenyl group, a pyrazole ring, and a hydrazide moiety, making it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,1’-BIPHENYL)-4-YL-N’-(4-ETHYLBENZYLIDENE)-1H-PYRAZOLE-5-CARBOHYDRAZIDE typically involves multiple steps, starting with the preparation of the biphenyl and pyrazole intermediates. One common method involves the diazo coupling of para-substituted benzaldehyde phenylhydrazones with [1,1’-biphenyl]-4,4’-bis(diazonium chloride) . The reaction conditions often include the use of formaldehyde and perchloric acid in dioxane to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-(1,1’-BIPHENYL)-4-YL-N’-(4-ETHYLBENZYLIDENE)-1H-PYRAZOLE-5-CARBOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into hydrazine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the hydrazide moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield biphenyl oxides, while reduction can produce hydrazine derivatives.
Applications De Recherche Scientifique
3-(1,1’-BIPHENYL)-4-YL-N’-(4-ETHYLBENZYLIDENE)-1H-PYRAZOLE-5-CARBOHYDRAZIDE has several scientific research applications:
Mécanisme D'action
The mechanism of action of 3-(1,1’-BIPHENYL)-4-YL-N’-(4-ETHYLBENZYLIDENE)-1H-PYRAZOLE-5-CARBOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For instance, its anti-inflammatory action may involve the inhibition of cyclooxygenase enzymes, while its anticancer activity could be related to the induction of apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1′-([1,1′-Biphenyl]-4,4′-diyl)bis(3-aryl-5-phenylformazans): Similar in structure but differs in the functional groups attached to the biphenyl and pyrazole rings.
N-([1,1′-Biphenyl]-2-yl)-7-nitrobenzo[c][1,2,5]oxadiazol-4-amine: Another biphenyl derivative with distinct pharmacological properties.
Uniqueness
3-(1,1’-BIPHENYL)-4-YL-N’-(4-ETHYLBENZYLIDENE)-1H-PYRAZOLE-5-CARBOHYDRAZIDE stands out due to its unique combination of a biphenyl group, a pyrazole ring, and a hydrazide moiety. This structural arrangement provides it with distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C25H22N4O |
|---|---|
Poids moléculaire |
394.5 g/mol |
Nom IUPAC |
N-[(E)-(4-ethylphenyl)methylideneamino]-3-(4-phenylphenyl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C25H22N4O/c1-2-18-8-10-19(11-9-18)17-26-29-25(30)24-16-23(27-28-24)22-14-12-21(13-15-22)20-6-4-3-5-7-20/h3-17H,2H2,1H3,(H,27,28)(H,29,30)/b26-17+ |
Clé InChI |
MUDSIZRVGWHWHX-YZSQISJMSA-N |
SMILES isomérique |
CCC1=CC=C(C=C1)/C=N/NC(=O)C2=CC(=NN2)C3=CC=C(C=C3)C4=CC=CC=C4 |
SMILES canonique |
CCC1=CC=C(C=C1)C=NNC(=O)C2=CC(=NN2)C3=CC=C(C=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-amino-4-(2-fluorophenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B15080297.png)

![methyl 4-((E)-{[(3-tert-butyl-1H-pyrazol-5-yl)carbonyl]hydrazono}methyl)benzoate](/img/structure/B15080304.png)
![4-ethoxybenzaldehyde [3-methyl-2,6-dioxo-7-(2-phenoxyethyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone](/img/structure/B15080308.png)



![4-bromo-N-[3-[(4-bromobenzoyl)amino]-5-(2-methylphenoxy)phenyl]benzamide](/img/structure/B15080330.png)

![N'-[(E)-(2,4-Dichlorophenyl)methylidene]-3-(4-ethoxyphenyl)-4-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B15080348.png)
![2-[(4-Benzyl-piperazin-1-ylimino)-methyl]-6-methoxy-phenol](/img/structure/B15080361.png)


![2-(2,5-Dimethylanilino)-3-{(E)-[(2,5-dimethylphenyl)imino]methyl}-9-methyl-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B15080406.png)
